N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide
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Overview
Description
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a complex organic compound featuring a benzothiazole moiety, a tetrahydrothienopyridine ring, and a methoxybenzamide group
Mechanism of Action
Target of Action
The primary targets of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response by producing prostaglandins, which are lipid compounds that mediate a variety of physiological functions including inflammation .
Mode of Action
This compound interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX-1 and COX-2 enzymes, this compound reduces the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation .
Pharmacokinetics
The compound’s effectiveness in inhibiting cox-1 and cox-2 suggests that it has sufficient bioavailability to reach its targets .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation, as prostaglandins are key mediators of the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with acetic anhydride.
Construction of the Tetrahydrothienopyridine Ring: This involves the reaction of the benzothiazole derivative with a suitable diene or dienophile under Diels-Alder reaction conditions.
Acetylation: The acetyl group is introduced via acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-c]pyridine ring.
Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and benzamide moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and methoxybenzamide rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzothiazole and thienopyridine derivatives in various chemical reactions.
Biology
Biologically, the compound has shown potential as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response .
Medicine
In medicine, N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is being explored for its anti-cancer properties. It has been found to induce apoptosis in cancer cells by targeting specific molecular pathways .
Industry
Industrially, this compound could be used in the development of new pharmaceuticals and as a precursor for more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These compounds share the benzothiazole core and have shown similar biological activities.
Benzothiazole derivatives: Various benzothiazole derivatives are known for their anti-inflammatory and anti-cancer properties.
Uniqueness
What sets N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide apart is its unique combination of structural features, which confer distinct reactivity and biological activity. The presence of the tetrahydrothienopyridine ring, in particular, adds to its chemical diversity and potential for novel interactions with biological targets.
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on recent research findings.
Chemical Structure and Synthesis
The compound has a molecular formula of C21H23N3O2S and features several functional groups that contribute to its biological properties. The synthesis involves multiple steps, typically starting from simpler benzothiazole derivatives and incorporating thieno[2,3-c]pyridine structures through various reaction pathways such as condensation and cyclization reactions.
Table 1 summarizes the synthesis pathways and yield percentages for related compounds:
Compound | Synthesis Method | Yield (%) |
---|---|---|
Compound A | Knoevenagel Condensation | 85% |
Compound B | One-Pot Multicomponent Reaction | 90% |
Compound C | Microwave-Assisted Synthesis | 92% |
Antimicrobial Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant antimicrobial activity. The compound has shown promising results against various strains of bacteria and fungi. For instance, in vitro tests against Mycobacterium tuberculosis revealed a minimum inhibitory concentration (MIC) of 100 μg/mL, indicating potent anti-tubercular activity compared to standard drugs .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. The compound exhibited moderate cytotoxicity with IC50 values ranging from 30 to 50 μM across different cell lines . This suggests its potential as an anticancer agent.
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may disrupt cellular processes by inhibiting key enzymes involved in metabolic pathways. The presence of the benzothiazole moiety is thought to enhance its interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.
Case Studies
- Anti-Tubercular Activity : A study conducted on newly synthesized benzothiazole derivatives highlighted that modifications in the structure significantly influenced their anti-tubercular potency. The derivatives containing the thieno[2,3-c]pyridine scaffold showed enhanced activity compared to their simpler counterparts .
- Cytotoxicity Against Cancer Cells : In a comparative study of various thieno[2,3-c]pyridine derivatives, this compound was found to be one of the most effective at inducing apoptosis in cancer cells through the activation of caspase pathways .
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S2/c1-14(28)27-12-11-17-20(13-27)32-24(26-22(29)15-7-9-16(30-2)10-8-15)21(17)23-25-18-5-3-4-6-19(18)31-23/h3-10H,11-13H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYAPNBJEJRGPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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